molecular formula C26H28N2O5 B11535761 Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11535761
M. Wt: 448.5 g/mol
InChI Key: HUTCPGSMNGUQQM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a significant structure in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate: Shares a similar structure but with a thiophene ring instead of a quinoline core.

    Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylate: Similar but lacks the hexahydroquinoline structure.

Uniqueness

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its hexahydroquinoline core, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in research and development.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H28N2O5/c1-4-33-26(30)24-22(16-13-14-20(31-2)21(15-16)32-3)23-18(11-8-12-19(23)29)28(25(24)27)17-9-6-5-7-10-17/h5-7,9-10,13-15,22H,4,8,11-12,27H2,1-3H3

InChI Key

HUTCPGSMNGUQQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CCC2)C4=CC=CC=C4)N

Origin of Product

United States

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